3-Bromo-4-nitro-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

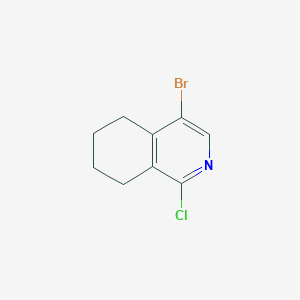

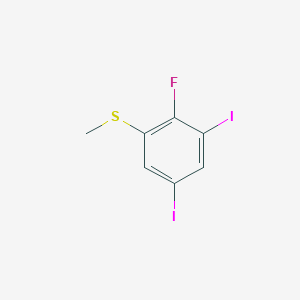

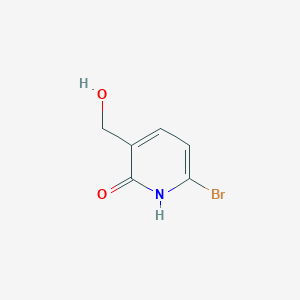

3-Bromo-4-nitro-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H8BrNO4 . It is also known by other names such as Ethyl 4-bromo-3-nitrobenzoate . This compound is used as a substrate linked to a solid support in the Bartoli synthesis of indoles .

Synthesis Analysis

The synthesis of similar compounds like 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester involves the use of ethyl acetate added to the residue. The mixture is then washed with water and brine. The organic layer is dried over sodium sulfate and concentrated. The residue is then chromatographed on silica gel using hexanes/ethyl acetate as eluant .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitro-benzoic acid ethyl ester consists of a benzoic acid core with a bromo group at the 3rd position and a nitro group at the 4th position. An ethyl ester group is attached to the carboxyl group of the benzoic acid .Applications De Recherche Scientifique

Synthesis and Polymer Research

- Synthesis of Pendent Carbonate Ester Groups onto Aliphatic Polycarbonates : Research has explored the reactions of mono-bromo ethyl carbonate with carboxylic acids, amines, and alcohols as a model tool for preparing novel aliphatic polycarbonate esters. This includes the formation of the corresponding carbonate ester, carbamate, and carbonate derivatives. The approach was applied to the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, providing insights into the hydrolysis of these polymers and their potential as biodegradable materials (Ben-Shaba & Domb, 2006).

Medicinal Chemistry

- Synthesis of Photolabile α‐Methyl Nitrobenzyl Compounds : α‐Methyl nitrobenzyl compounds have shown superior photochemical release properties. The synthesis of derivatives like 4‐(1‐hydroxy‐ethyl)‐3‐nitro‐benzoic acid ethyl ester and 4‐(1‐amino‐ethyl)‐3‐nitro‐benzoic acid ethyl ester have been investigated, which may be useful in synthesizing a broad array of nitrobenzyl protecting groups (Salerno & Cleaves, 2004).

Organic Chemistry and Synthesis

Synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic Acid Methyl Ester : This research demonstrates the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, using bromination, oxidation, and esterification methods. It provides valuable information for the synthesis of similar esters (Zha Hui-fang, 2011).

Reactivity of N-thioamido amidines with Halogenated Alkyl Derivatives : This study explores the reaction of compounds like 2-Bromoacetate ethyl ester with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles. Such research is crucial in understanding the reactivity and potential applications of these compounds in organic synthesis (Khilifi et al., 2008).

Propriétés

IUPAC Name |

ethyl 3-bromo-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRWCVSAQPVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)

![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)